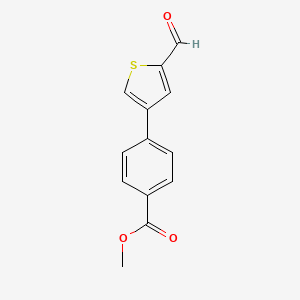

Methyl 4-(5-formyl-3-thienyl)benzoate

Description

Contextualization of Methyl 4-(5-formyl-3-thienyl)benzoate within Advanced Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form a cornerstone of organic chemistry. researchgate.net Their diverse structures and properties make them essential in pharmaceuticals, agrochemicals, and materials science. nih.gov Within this vast field, thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a particularly significant scaffold. chemistrysteps.com Thiophene and its derivatives are known for their unique electronic properties and versatile reactivity, often being compared to benzene (B151609). chemistrysteps.comjk-sci.com

This compound is a bi-aryl compound that links a thiophene ring with a benzoate (B1203000) ring. This molecular architecture, where two distinct aromatic systems are joined, gives rise to compounds with complex and tunable properties. The specific molecule is an example of a 3,5-disubstituted thiophene, a substitution pattern that is of significant interest in the development of novel organic materials and therapeutic agents. nih.govnih.gov The presence of both a reactive aldehyde (formyl) group and a modifiable ester group makes it a valuable intermediate in the synthesis of more complex molecular systems.

Strategic Importance of Formyl-Substituted Thiophenes and Benzoates as Versatile Synthetic Intermediates

The strategic value of this compound lies in the synthetic utility of its constituent parts: the formyl-substituted thiophene and the methyl benzoate moieties.

Formyl-Substituted Thiophenes: The formyl group (–CHO) is a powerful functional group in organic synthesis. When attached to a thiophene ring, it serves as a versatile handle for a wide range of chemical transformations. Formylation of thiophenes is a key process in organic synthesis, and the resulting aldehydes are crucial building blocks. core.ac.uk Common methods for introducing a formyl group onto a thiophene ring include the Vilsmeier-Haack reaction and metalation followed by quenching with N,N-dimethylformamide (DMF). core.ac.ukresearchgate.net The Vilsmeier-Haack reaction, which uses reagents like phosphorus oxychloride (POCl₃) and DMF, is a classic method for formylating electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comjk-sci.com The reactivity of five-membered heterocycles in this reaction generally follows the order of pyrrole (B145914) > furan (B31954) > thiophene. jk-sci.com

Benzoate Derivatives: Methyl benzoate and its derivatives are common intermediates in organic synthesis. researchgate.netmdpi.com The ester group can be easily hydrolyzed to a carboxylic acid, converted into amides, or undergo other transformations. noaa.gov The benzene ring itself can be further functionalized. Compounds like Methyl 4-formylbenzoate, an isomer of the subject compound's aromatic components, are used in the synthesis of various bioactive molecules. sigmaaldrich.com

The combination of these two moieties in one molecule creates a bifunctional platform for developing complex structures, such as those used in medicinal chemistry and for creating materials with specific optical and electronic properties. nih.govsemanticscholar.org

Table 1: Key Synthetic Reactions Involving Formyl Thiophenes and Benzoates

| Reaction Type | Reagents/Catalysts | Moiety Involved | Product Type |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | Thiophene Ring | Formyl-Thiophene |

| Suzuki Coupling | Pd Catalyst, Base | Thiophene/Benzene Ring | Bi-aryl Systems |

| Ester Hydrolysis | NaOH, H₂O | Methyl Benzoate | Benzoic Acid |

| Reductive Amination | Amine, Reducing Agent | Formyl Group | Amine Derivative |

Historical Development and Emerging Research Trajectories for Formyl Thiophene-Benzoate Scaffolds

The chemistry of thiophene dates back to its discovery in 1882 by Viktor Meyer as a contaminant in benzene. chemistrysteps.com For decades, research focused on understanding its fundamental reactivity, which in many ways mirrors that of benzene. chemistrysteps.com A significant leap in the synthesis of complex molecules like thienyl-benzoates came with the development of transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, has become a powerful and widely used method for creating carbon-carbon bonds between aromatic rings. nih.govmdpi.com This reaction is instrumental in synthesizing bi-aryl structures, including thienyl-benzoate derivatives, often with high yields and tolerance for various functional groups. researchgate.netresearchgate.net

Emerging Research Trajectories:

Organic Electronics: Thiophene-containing oligomers and polymers are extensively studied for their semiconducting properties. The ability to precisely control the structure through intermediates like this compound allows for the fine-tuning of electronic properties for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgnih.gov

Medicinal Chemistry: The thiophene scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov Researchers are actively exploring 3,5-disubstituted thiophenes as novel antitumor agents that can, for example, inhibit tubulin assembly in cancer cells. nih.govnih.gov Benzothiophene derivatives are also being investigated as inhibitors for enzymes relevant to Alzheimer's disease. nih.gov

Non-Linear Optics (NLO): Donor-acceptor substituted thienyl systems are being investigated for their potential in NLO applications. The formyl group acts as an electron acceptor, making formyl-thienyl compounds valuable precursors for functional π-conjugated systems. core.ac.uk

Fundamental Principles Governing Reactivity and Structure-Function Relationships in Analogous Systems

The chemical behavior and functional properties of molecules like this compound are dictated by the interplay of their constituent parts. Understanding the structure-function relationships is key to designing new molecules with desired characteristics.

Electronic Properties:

Thiophene Ring: The thiophene ring is an electron-rich aromatic system. The sulfur atom's lone pair electrons participate in the π-electron system, which influences its reactivity in electrophilic aromatic substitution reactions. researchgate.net

Substituent Effects: The position of substituents on the thiophene ring significantly impacts its electronic properties and reactivity. In the case of a 3-substituted thiophene, electrophilic substitution, such as formylation, can occur at the 2- or 5-position. The regioselectivity of this reaction can be controlled by the steric bulk of the substituent and the Vilsmeier reagent used. researchgate.net

Formyl and Benzoate Groups: The formyl group is strongly electron-withdrawing, which deactivates the thiophene ring towards further electrophilic substitution but activates it for nucleophilic attack at the formyl carbon. The methyl benzoate group's electronic influence on the thiophene ring is transmitted through the C-C bond connecting the two rings.

Table 2: Physicochemical Properties of an Analogous Compound: Methyl 4-formylbenzoate

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| Melting Point | 56-59 °C |

| Boiling Point | 264-266 °C |

| Appearance | White powder |

| CAS Number | 1571-08-0 |

Data for Methyl 4-formylbenzoate, a structurally related compound. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C13H10O3S |

|---|---|

Molecular Weight |

246.28 g/mol |

IUPAC Name |

methyl 4-(5-formylthiophen-3-yl)benzoate |

InChI |

InChI=1S/C13H10O3S/c1-16-13(15)10-4-2-9(3-5-10)11-6-12(7-14)17-8-11/h2-8H,1H3 |

InChI Key |

GCAUXBXCNWKPDI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CSC(=C2)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 4 5 Formyl 3 Thienyl Benzoate and Cognate Analogs

Retrosynthetic Analysis and Key Disconnection Strategies for the Thiophene-Benzoate Framework

A retrosynthetic analysis of "Methyl 4-(5-formyl-3-thienyl)benzoate" identifies the primary bond for disconnection between the thiophene (B33073) and benzoate (B1203000) rings. This aryl-aryl bond is strategically formed late in the synthesis, typically via a cross-coupling reaction. This approach simplifies the synthesis to the preparation of two key building blocks: a suitably functionalized thiophene and a benzoate derivative.

Further disconnection of the thiophene moiety reveals two key transformations: the introduction of the formyl group and the initial construction of the 3-substituted thiophene ring. This leads to a synthetic strategy that involves building a 3-substituted thiophene, followed by selective formylation at the 5-position, and finally, coupling with the benzoate moiety.

Targeted Synthesis Routes

Construction of the 3-Substituted Thiophene Core

The synthesis of the target molecule often begins with the preparation of a 3-substituted thiophene precursor. A common and versatile starting material is 3-bromothiophene (B43185). orgsyn.orgwikipedia.org Unlike its 2-bromo isomer, 3-bromothiophene cannot be synthesized by direct bromination of thiophene. wikipedia.org Instead, it is typically prepared through the debromination of 2,3,5-tribromothiophene. wikipedia.orgscispace.com Another route involves the isomerization of 2-bromothiophene. google.com This key intermediate, 3-bromothiophene, serves as a versatile handle for introducing various functionalities at the 3-position of the thiophene ring. orgsyn.org

For the synthesis of "this compound," the 3-substituent required for the subsequent cross-coupling reaction is often a boronic acid or its ester. Thus, 3-thienylboronic acid becomes a crucial intermediate. acs.orgresearchgate.net It can be synthesized from 3-bromothiophene through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester and subsequent hydrolysis.

| Precursor | Reagents | Product |

| Thiophene | Bromine | 2,3,5-Tribromothiophene |

| 2,3,5-Tribromothiophene | Zinc dust, Acetic acid | 3-Bromothiophene |

| 3-Bromothiophene | n-Butyllithium, Triisopropyl borate, HCl | 3-Thienylboronic acid |

Selective Formylation of the Thiophene Ring (e.g., Vilsmeier-Haack Formylation, Metalation-Quenching)

With the 3-substituted thiophene in hand, the next critical step is the regioselective introduction of a formyl group at the 5-position. Two primary methods are employed for this transformation: the Vilsmeier-Haack reaction and metalation-quenching. researchgate.net

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). thieme-connect.de For 3-substituted thiophenes, the Vilsmeier-Haack reaction generally directs formylation to the 2- or 5-position. The regioselectivity can be influenced by the nature of the substituent at the 3-position and the reaction conditions. researchgate.netrsc.org

Metalation-quenching offers an alternative and often highly regioselective route to 5-formylated 3-substituted thiophenes. researchgate.net This method involves the deprotonation of the thiophene ring using a strong base, typically an organolithium reagent like n-butyllithium, followed by quenching the resulting lithiated species with a formylating agent such as DMF. researchgate.net The directing effect of the substituent at the 3-position plays a crucial role in determining the site of metalation.

| Method | Reagents | Key Features |

| Vilsmeier-Haack Formylation | DMF, POCl₃ | Good for electron-rich thiophenes; regioselectivity can be an issue. |

| Metalation-Quenching | n-Butyllithium, DMF | Often provides high regioselectivity for the 5-position. |

Integration of the Benzoate Moiety via Cross-Coupling Reactions (e.g., Suzuki Coupling)

The cornerstone for connecting the thiophene and benzoate fragments is the palladium-catalyzed Suzuki cross-coupling reaction. rsc.orgnih.govresearchgate.net This powerful C-C bond-forming reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. semanticscholar.org

In the context of synthesizing "this compound," two main Suzuki coupling strategies can be envisioned:

Coupling of 5-formyl-3-thienylboronic acid with methyl 4-halobenzoate.

Coupling of a 3-halo-5-formylthiophene with 4-(methoxycarbonyl)phenylboronic acid.

The choice of strategy often depends on the availability and stability of the starting materials. The Suzuki coupling is known for its high functional group tolerance, making it suitable for use with substrates bearing formyl and ester groups. rsc.org

| Thiophene Reactant | Benzoate Reactant | Catalyst System (Example) |

| 5-Formyl-3-thienylboronic acid | Methyl 4-bromobenzoate | Pd(PPh₃)₄, Na₂CO₃ |

| 3-Bromo-5-formylthiophene | 4-(Methoxycarbonyl)phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ |

Esterification and Methyl Ester Formation Methodologies (e.g., from corresponding carboxylic acids)

In some synthetic routes, it may be more convenient to perform the cross-coupling reaction with the benzoic acid derivative and then carry out the esterification in a later step. The conversion of the resulting carboxylic acid to its methyl ester is a standard transformation in organic synthesis.

The Fischer esterification is a classic method that involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com This is an equilibrium-driven reaction, and often a large excess of methanol is used to drive the reaction to completion. libretexts.orgbyjus.com

Alternatively, diazomethane (B1218177) or its safer substitute, (trimethylsilyl)diazomethane (TMS-diazomethane) , can be used for the methylation of carboxylic acids. wordpress.commasterorganicchemistry.com Diazomethane reacts rapidly and cleanly with carboxylic acids to produce methyl esters with nitrogen gas as the only byproduct. youtube.com TMS-diazomethane offers a safer alternative and also provides high yields of the methyl ester. researchgate.net

| Method | Reagents | Key Features |

| Fischer Esterification | Methanol, H₂SO₄ (catalyst) | Equilibrium reaction; requires excess alcohol or removal of water. |

| Diazomethane | CH₂N₂ | High yielding and clean, but diazomethane is toxic and explosive. |

| TMS-Diazomethane | TMS-CHN₂ | Safer alternative to diazomethane, high yielding. |

Catalytic Systems and Green Chemistry Principles in Synthesis

The development of sustainable synthetic methods is a central goal in modern chemistry. This involves the use of efficient catalytic systems and adherence to the principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the construction of biaryl systems. The Suzuki-Miyaura and Stille couplings are particularly relevant for the synthesis of this compound.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.govrsc.org For the target molecule, this could involve the coupling of a (5-formyl-3-thienyl)boronic acid or its pinacol (B44631) ester with methyl 4-halobenzoate, or alternatively, the reaction of a 3-halo-5-formylthiophene with a (4-(methoxycarbonyl)phenyl)boronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for the success of the coupling, especially with potentially sensitive functional groups like aldehydes. nih.govresearchgate.netmdpi.com Studies on the Suzuki-Miyaura coupling of (5-formylthiophen-2-yl)boronic acid have highlighted the importance of highly active catalysts and ensuring sufficient solubility of the reactants.

The Stille coupling utilizes an organotin reagent and an organohalide in the presence of a palladium catalyst. A possible route to the target compound would be the reaction of a 5-formyl-3-(trimethylstannyl)thiophene with methyl 4-halobenzoate. While the Stille reaction is known for its tolerance to a wide range of functional groups, the toxicity of organotin compounds is a significant drawback from a green chemistry perspective. Microwave irradiation has been shown to accelerate Stille coupling reactions for the synthesis of polythiophenes. researchgate.net

Table 3: Comparison of Suzuki-Miyaura and Stille Couplings

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

| Organometallic Reagent | Organoboron compounds | Organotin compounds |

| Toxicity | Boronic acids and their byproducts are generally less toxic. | Organotin reagents and byproducts are highly toxic. |

| Reaction Conditions | Generally mild, requires a base. | Mild, often does not require a strong base. |

| Functional Group Tolerance | Good, but can be sensitive to the choice of base. | Excellent. |

The development of catalyst-free and environmentally benign protocols is a key aspect of green chemistry. This can involve the use of alternative energy sources like microwave irradiation, solvent-free reaction conditions, or the development of transition-metal-free coupling reactions. scientificupdate.comresearchgate.net

Microwave-assisted organic synthesis has gained significant attention as it can dramatically reduce reaction times, increase yields, and enhance product purity. frontiersin.orgorganic-chemistry.orgthieme-connect.comresearchgate.net Microwave irradiation has been successfully applied to the direct arylation of thiophenes and in Gewald reactions for the synthesis of 2-aminothiophenes. frontiersin.orgorganic-chemistry.org Solvent-free approaches, such as high-speed ball milling for the Gewald reaction, further enhance the green credentials of a synthesis by eliminating the need for potentially harmful solvents. organic-chemistry.org

While transition-metal-free synthesis of biaryls is an active area of research, with methods like photosplicing being developed, their application to the synthesis of complex heteroaromatic systems like this compound is still emerging. scientificupdate.comresearchgate.netresearchgate.netorganic-chemistry.org

Multi-Component Reactions for Thiophene Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. nih.gov Several MCRs are known for the synthesis of the thiophene ring, including the Gewald, Hinsberg, and Fiesselmann reactions.

The Gewald reaction is a versatile MCR for the synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. nih.govresearchgate.netresearchgate.netresearchgate.netchemrxiv.orgarkat-usa.org While this reaction directly furnishes a 2-aminothiophene, subsequent functional group transformations would be necessary to arrive at the target molecule's substitution pattern. For instance, the amino group could potentially be converted to a different functional group or removed.

The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate to yield a 3,4-disubstituted thiophene-2,5-dicarboxylate. researchgate.net This method provides a different substitution pattern than what is required for the target molecule.

The Fiesselmann thiophene synthesis allows for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of thioglycolic acid esters with α,β-acetylenic esters. wikipedia.orgresearchgate.netnih.govresearchgate.netwikiwand.com Modifications of this reaction have been used to synthesize a variety of substituted thiophenes. researchgate.netnih.gov A plausible, albeit multi-step, approach towards the target compound could involve a Fiesselmann-type synthesis to construct a suitably substituted thiophene core, followed by further functionalization to introduce the formyl and benzoate groups at the desired positions.

Table 4: Overview of Multi-Component Reactions for Thiophene Synthesis

| Reaction | Starting Materials | Key Product Feature |

| Gewald Reaction | Carbonyl compound, α-cyanoester, sulfur | 2-Aminothiophene |

| Hinsberg Synthesis | 1,2-Dicarbonyl compound, diethyl thiodiacetate | 3,4-Disubstituted thiophene |

| Fiesselmann Synthesis | α,β-Acetylenic ester, thioglycolic acid ester | 3-Hydroxy-2-thiophenecarboxylate |

Elucidation of Chemical Reactivity and Advanced Transformation Mechanisms of Methyl 4 5 Formyl 3 Thienyl Benzoate

Reactions Governed by the Formyl Group

The formyl (aldehyde) group is one of the most versatile functional groups in organic chemistry. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it a prime target for nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is the characteristic reaction of aldehydes. ncert.nic.inlibretexts.org The carbonyl carbon of the formyl group in Methyl 4-(5-formyl-3-thienyl)benzoate is electrophilic and susceptible to attack by nucleophiles. youtube.com This process involves the nucleophile bonding to the carbonyl carbon, which leads to the rehybridization of this carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com This intermediate is then typically protonated to yield the final alcohol product. libretexts.org

Key examples of nucleophilic addition reactions applicable to this molecule include:

Formation of Alcohols: Reaction with organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) would lead to the formation of secondary alcohols. Reduction with hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol, [4-(5-(hydroxymethyl)-3-thienyl)phenyl]methanol.

Formation of Imines and Oximes: Condensation with primary amines (R-NH₂) under appropriate conditions results in the formation of imines (Schiff bases). Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime. These reactions proceed through a nucleophilic addition-elimination mechanism. ncert.nic.in

| Nucleophile | Reaction Type | Expected Product Class |

|---|---|---|

| Grignard Reagent (R-MgX) | Nucleophilic Addition | Secondary Alcohol |

| Sodium Borohydride (NaBH₄) | Reduction (Nucleophilic Addition of Hydride) | Primary Alcohol |

| Primary Amine (R-NH₂) | Nucleophilic Addition-Elimination | Imine (Schiff Base) |

| Hydroxylamine (NH₂OH) | Nucleophilic Addition-Elimination | Oxime |

| Hydrogen Cyanide (HCN) | Nucleophilic Addition | Cyanohydrin |

Oxidation and Reduction Pathways

The formyl group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to an alcohol.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-(5-carboxy-3-thienyl)benzoic acid, using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺).

Reduction: As mentioned previously, reduction of the formyl group to a primary alcohol is efficiently achieved with reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed for this transformation.

Condensation Reactions for C-C Bond Formation

The formyl group is a key participant in several crucial carbon-carbon bond-forming reactions, enabling the extension of the molecule's carbon skeleton.

Wittig Reaction: This reaction provides a reliable method for converting aldehydes into alkenes. lumenlearning.comwikipedia.orgmasterorganicchemistry.com The formyl group of this compound would react with a phosphonium (B103445) ylide (a Wittig reagent), generated by treating a phosphonium salt with a strong base, to produce an alkene and triphenylphosphine (B44618) oxide. lumenlearning.comorganic-chemistry.org The geometry of the resulting alkene is dependent on the nature of the ylide used; stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org This reaction is highly versatile and tolerates a wide variety of functional groups. lumenlearning.comnih.gov

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the HWE reaction involves the use of phosphonate-stabilized carbanions. wikipedia.orgalfa-chemistry.com These carbanions are generally more nucleophilic than the corresponding phosphonium ylides and react with aldehydes to produce alkenes. wikipedia.org A significant advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed. alfa-chemistry.com The reaction typically shows high stereoselectivity for the formation of (E)-alkenes. wikipedia.org

Aldol (B89426) and Claisen-Schmidt Condensation: Since the formyl group in this compound lacks α-hydrogens, it cannot self-condense via an aldol reaction. However, it can act as the electrophilic partner in a crossed aldol reaction with an enolizable aldehyde or ketone. This specific variation is known as the Claisen-Schmidt condensation. researchgate.netwikipedia.orgjove.com In a typical Claisen-Schmidt reaction, an aromatic aldehyde is treated with a ketone in the presence of a base (like NaOH) to form an α,β-unsaturated ketone, a chalcone (B49325) derivative. wisdomlib.orggordon.edu

Formylation of Amines with Methyl Benzoate (B1203000) as a Promoter

While not a direct reaction of the target molecule itself, the methyl benzoate moiety is structurally relevant to a specific N-formylation process. Research has shown that methyl benzoate can act as a catalytic promoter for the N-formylation of primary and secondary amines using dimethylformamide (DMF) as the formylating source, particularly under microwave irradiation. researchgate.netkoreascience.kr In this process, it is speculated that a ternary complex forms between the amine, methyl benzoate, and DMF, which activates the formyl group of DMF for nucleophilic attack by the amine. koreascience.kr This method is noted for its efficiency, short reaction times, and high yields. koreascience.krresearchgate.net

Reactivity of the Thiophene (B33073) Heterocycle

The thiophene ring is an electron-rich aromatic heterocycle that generally exhibits greater reactivity towards electrophilic substitution than benzene (B151609). wikipedia.org However, the reactivity of the thiophene ring in this compound is significantly modulated by its substituents.

Metalation: Thiophene and its derivatives can be deprotonated at the carbon atoms by strong bases like organolithium reagents. wikipedia.org The most acidic protons on a thiophene ring are at the α-positions. For the target molecule, the C2 and C4 positions are available for metalation. The directing effects of the existing substituents would influence the site of lithiation, potentially enabling further functionalization at these positions.

Oxidation and Desulfurization: The sulfur atom in the thiophene ring is relatively inert to oxidation due to the aromatic delocalization of its lone pair electrons. wikipedia.org However, under strong oxidizing conditions (e.g., with peroxy acids), it can be oxidized to a thiophene-S-oxide or a thiophene-S,S-dioxide (sulfone). nih.govresearchgate.net These oxidized species are generally unstable and can undergo further reactions like Diels-Alder dimerization. nih.gov Additionally, the thiophene ring can undergo reductive desulfurization using reagents like Raney nickel, which would cleave the C-S bonds and saturate the carbon chain. researchgate.net Transition metal complexes are also known to mediate the cleavage of C-S bonds in thiophenes. researchgate.netrsc.orgillinois.edu

| Reaction Type | Reagents | Key Characteristics |

|---|---|---|

| Electrophilic Aromatic Substitution | Electrophiles (e.g., Br₂, HNO₃/H₂SO₄) | Ring is deactivated by substituents; substitution likely at C4. |

| Metalation | Organolithium reagents (e.g., n-BuLi) | Allows for deprotonation at C2 or C4, enabling further functionalization. |

| Oxidation | Peroxy acids (e.g., m-CPBA) | Can form unstable S-oxides or sulfones at the sulfur atom. |

| Reductive Desulfurization | Raney Nickel | Cleaves C-S bonds, removing the sulfur and saturating the carbon chain. |

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

The thiophene ring, an aromatic heterocycle, is generally more reactive than benzene towards electrophilic aromatic substitution due to the ability of the sulfur atom to stabilize the intermediate cation. wikipedia.orgyoutube.com However, in this compound, the presence of the electron-withdrawing formyl group at the 5-position and the methyl benzoate group at the 3-position deactivates the thiophene ring towards electrophilic attack.

Electrophilic substitution on thiophene typically occurs preferentially at the C2 (α) position. pearson.com In this molecule, both α-positions (C2 and C5) are substituted. Therefore, electrophilic attack would be directed to the available β-positions (C4). The formyl group is a meta-directing deactivator, and the aryl group's directing influence is more complex. The interplay of these electronic effects determines the regioselectivity of substitution reactions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. quimicaorganica.org For instance, nitration would introduce a nitro group onto the thiophene ring, likely at the C4 position, influenced by the directing effects of the existing substituents. The reaction conditions for such transformations would need to be carefully controlled to overcome the deactivating effect of the substituents.

| Reaction | Reagent | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | Methyl 4-(5-formyl-4-nitro-3-thienyl)benzoate |

| Bromination | Br₂/FeBr₃ | Methyl 4-(4-bromo-5-formyl-3-thienyl)benzoate |

| Sulfonation | SO₃/H₂SO₄ | Methyl 4-(5-formyl-4-sulfo-3-thienyl)benzoate |

Metalation and Cross-Coupling Reactions (e.g., Suzuki, Stille)

Metalation of the thiophene ring, typically achieved using organolithium reagents like n-butyllithium, is a powerful method for introducing a variety of functional groups. In this compound, the most acidic proton on the thiophene ring is at the C4 position, making it the likely site of lithiation. The resulting thienyllithium intermediate is a versatile nucleophile that can react with various electrophiles.

This lithiated species can then participate in cross-coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds. For these reactions to occur at a different position, a halogen would first need to be introduced, for example, at the C4 position via electrophilic halogenation.

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of the (halo)thienyl derivative with a boronic acid or ester.

Stille Coupling: This involves the reaction of the (halo)thienyl derivative with an organostannane reagent in the presence of a palladium catalyst.

These cross-coupling reactions are instrumental in synthesizing more complex molecules, such as conjugated polymers and pharmacologically active compounds.

Ring-Opening and Rearrangement Processes

Under certain conditions, the thiophene ring can undergo ring-opening reactions. For instance, treatment with strong bases or certain metals can lead to cleavage of the carbon-sulfur bonds. The specific conditions and the nature of the substituents on the ring will dictate the outcome of such reactions. Rearrangement processes of substituted thiophenes are also known, though they are less common than in other heterocyclic systems. These transformations often require high energy input, such as through photolysis or thermolysis, and can lead to the formation of various isomeric products.

Chemical Modifications of the Methyl Benzoate Moiety

The methyl benzoate portion of the molecule offers additional sites for chemical modification, primarily centered around the ester functionality and the phenyl ring.

Ester Hydrolysis and Transesterification Kinetics and Mechanisms

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification): This is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol (B129727).

Acid-catalyzed hydrolysis: This is a reversible reaction that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Transesterification , the conversion of one ester to another, can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. The kinetics of these reactions are influenced by factors such as temperature, catalyst concentration, and the steric and electronic properties of the alcohol.

| Reaction | Conditions | Product |

| Hydrolysis | NaOH, H₂O/heat | Sodium 4-(5-formyl-3-thienyl)benzoate |

| Hydrolysis | H₂SO₄, H₂O/heat | 4-(5-formyl-3-thienyl)benzoic acid |

| Transesterification | CH₃CH₂OH, H⁺ or RO⁻ | Ethyl 4-(5-formyl-3-thienyl)benzoate |

Aromatic Substitution on the Phenyl Ring and its Influence on Electronic Properties

The phenyl ring of the methyl benzoate moiety is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ester group. rsc.org The ester group is a meta-director. Therefore, electrophilic substitution reactions, such as nitration or halogenation, will primarily occur at the meta positions relative to the ester group.

Cascade and Domino Reactions Involving Multiple Functional Groups

The presence of multiple reactive sites in this compound—the formyl group, the ester, and the thiophene ring—allows for the design of cascade or domino reactions. These are processes where a single reaction event triggers a series of subsequent intramolecular transformations, leading to the rapid construction of complex molecular architectures from a simple starting material.

For instance, a reaction could be initiated at the formyl group, such as a condensation reaction, which could then be followed by an intramolecular cyclization involving the thiophene ring or the benzoate moiety. The design of such cascade reactions requires a thorough understanding of the relative reactivity of each functional group and the careful selection of reaction conditions to favor the desired reaction pathway. Successful implementation of cascade reactions can significantly improve synthetic efficiency by reducing the number of separate synthetic steps, purifications, and the amount of waste generated.

Kinetic and Thermodynamic Aspects of Key Transformations

A comprehensive review of scientific literature reveals a notable absence of detailed studies on the kinetic and thermodynamic aspects of chemical transformations specifically involving this compound. While the synthesis and potential applications of this and structurally related compounds are documented, specific data regarding reaction rates, activation energies, and thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy) for its key reactions are not publicly available in the current body of scientific research.

The elucidation of kinetic and thermodynamic profiles is crucial for understanding the underlying mechanisms of chemical reactions, optimizing reaction conditions, and predicting the feasibility and spontaneity of transformations. For a molecule like this compound, which possesses multiple reactive sites—namely the formyl group, the thienyl ring, and the benzoate moiety—such studies would provide invaluable insights into its chemical behavior.

Typically, kinetic studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, pressure, catalyst concentration) to determine the rate law and activation energy for specific transformations. Thermodynamic investigations would employ techniques like calorimetry to measure heat changes associated with reactions, allowing for the calculation of enthalpy and entropy changes.

Without empirical data, any discussion on the kinetic and thermodynamic aspects of this compound's transformations would be purely speculative and fall outside the scope of a scientifically accurate and authoritative article. Future research in this area would be highly beneficial for the chemical community, providing the fundamental data needed for the rational design of synthetic routes and the development of novel applications for this compound.

Due to the lack of available data, no data tables on the kinetic and thermodynamic aspects of key transformations of this compound can be provided at this time.

Advanced Spectroscopic and Structural Elucidation of Methyl 4 5 Formyl 3 Thienyl Benzoate Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies (e.g., 2D NMR, Solid-State NMR, Variable Temperature NMR)

High-resolution NMR spectroscopy would be the primary method for confirming the structure and elucidating the conformational preferences of Methyl 4-(5-formyl-3-thienyl)benzoate in solution.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the benzoate (B1203000) ring and the thiophene (B33073) ring. The two protons on the thiophene ring would likely appear as singlets or narrow doublets, and their chemical shifts would be crucial for confirming the 3,5-substitution pattern. The protons on the benzoate ring would appear as two doublets characteristic of a 1,4-disubstituted benzene (B151609) ring. Signals for the methyl ester protons (-OCH₃) and the aldehyde proton (-CHO) would also be present in distinct regions of the spectrum.

¹³C NMR: The carbon NMR spectrum would provide the number of unique carbon environments, confirming the molecular structure. Key signals would include those for the carbonyl carbons of the ester and aldehyde groups, the carbons of the two aromatic rings, and the methyl carbon of the ester.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would link protons to their directly attached carbons and to carbons two or three bonds away, respectively. These experiments would be definitive in assigning all proton and carbon signals unambiguously.

Conformational and Dynamic Studies: Variable Temperature (VT) NMR could be employed to study the rotational dynamics around the single bond connecting the thiophene and benzoate rings. Any significant barrier to rotation might be observable through changes in the NMR signals at low temperatures. Solid-State NMR would be required to understand the conformation and packing of the molecule in the solid state, which can differ significantly from its solution-state conformation.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Vibrations and Intermolecular Interactions

Vibrational spectroscopy would identify the characteristic functional groups and provide insight into the molecule's vibrational modes.

FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The C=O stretch of the methyl ester would typically appear around 1720-1740 cm⁻¹, while the C=O stretch of the conjugated aldehyde would be found at a slightly lower frequency, likely in the 1680-1700 cm⁻¹ range. Other key peaks would include C-H stretching from the aromatic rings and methyl group, C=C stretching from the aromatic systems, and the characteristic C-S stretching vibration from the thiophene ring.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. Aromatic ring vibrations often produce strong Raman signals. This technique could provide additional information on the molecular backbone and symmetry. Shifts in vibrational frequencies upon changes in physical state (e.g., from solution to solid) could indicate changes in intermolecular interactions, such as hydrogen bonding or π-π stacking.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediates and Complex Mixture Analysis

HRMS would be used to confirm the elemental composition and analyze fragmentation patterns.

Elemental Composition: High-resolution mass spectrometry (such as ESI-TOF or Orbitrap) would provide a highly accurate mass measurement of the molecular ion. This experimental mass would be compared to the calculated exact mass of C₁₃H₁₀O₃S (246.0351 g/mol ) to unequivocally confirm the molecular formula.

Fragmentation Analysis: Electron Ionization (EI) or Collision-Induced Dissociation (CID) mass spectrometry would reveal the molecule's fragmentation pathways. Expected fragmentation could include the loss of the methoxy (B1213986) group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃) from the benzoate ring, and the loss of the formyl group (•CHO) from the thiophene ring. The resulting fragmentation pattern serves as a structural fingerprint.

X-ray Crystallography for Three-Dimensional Molecular Architecture and Solid-State Packing

Single-crystal X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals could be grown, this analysis would provide precise data on:

Molecular Conformation: It would reveal the exact bond lengths, bond angles, and torsion angles, including the dihedral angle between the planes of the thiophene and benzoate rings. This angle is a key conformational parameter.

Solid-State Packing: The analysis would show how individual molecules arrange themselves in the crystal lattice. It would identify any intermolecular interactions, such as C-H···O hydrogen bonds involving the carbonyl oxygen atoms, or potential π-π stacking between the aromatic rings, which govern the material's bulk properties.

Advanced Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Optical Properties Relevant to Materials

These techniques would characterize the electronic properties of the molecule, which are important for potential applications in materials science (e.g., organic electronics or sensors).

UV-Vis Spectroscopy: The ultraviolet-visible absorption spectrum, typically measured in a solvent like dichloromethane (B109758) or THF, would show absorption bands corresponding to π→π* electronic transitions within the conjugated system formed by the thiophene and benzoate rings. The position of the maximum absorption wavelength (λ_max) would indicate the extent of conjugation in the molecule.

Fluorescence Spectroscopy: If the molecule is fluorescent, an emission spectrum would be recorded after excitation at or near the λ_max. The fluorescence spectrum, Stokes shift (the difference between absorption and emission maxima), and quantum yield would be key parameters for characterizing its emissive properties and potential as a fluorophore.

Surface-Sensitive Spectroscopic Techniques for Thin Film and Interfacial Studies (e.g., XPS, AFM)

Should this compound be investigated for use in thin-film devices, surface-sensitive techniques would be essential.

X-ray Photoelectron Spectroscopy (XPS): XPS would be used to analyze the elemental composition and chemical states of the elements on the surface of a thin film. It could confirm the presence of Carbon, Oxygen, and Sulfur and provide information about their bonding environments (e.g., distinguishing between carbonyl and ether oxygens).

Atomic Force Microscopy (AFM): AFM would be used to image the surface morphology of a thin film of the material deposited on a substrate. It would provide information on film roughness, grain size, and the presence of any ordered domains, which are critical for the performance of organic electronic devices.

Computational Chemistry and Theoretical Investigations of Methyl 4 5 Formyl 3 Thienyl Benzoate

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of organic molecules. austinpublishinggroup.comnih.gov By approximating the many-electron system's energy as a functional of the electron density, DFT offers a balance between accuracy and computational cost. mdpi.com For Methyl 4-(5-formyl-3-thienyl)benzoate, DFT calculations are instrumental in predicting its geometry, electronic structure, reactivity descriptors, and spectroscopic signatures. These calculations are typically performed using hybrid functionals like B3LYP, which have been shown to provide accurate results for organic systems. austinpublishinggroup.comespublisher.com

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic behavior and reactivity. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.comirjweb.com

A small energy gap suggests that a molecule is more polarizable, less stable, and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comirjweb.com For conjugated organic molecules similar to this compound, DFT calculations have shown HOMO-LUMO gaps typically in the range of 2.00 to 4.5 eV. researchgate.netresearchgate.net The distribution of these orbitals is also significant; in donor-π-acceptor systems, the HOMO density is often localized on the electron-donating part (the thienyl ring), while the LUMO density is concentrated on the electron-accepting part (the formyl benzoate (B1203000) moiety), facilitating intramolecular charge transfer upon excitation.

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties based on DFT Calculations for Thiophene (B33073) Derivatives Note: The following data are representative values for similar conjugated thiophene systems and serve to illustrate the typical output of DFT calculations.

| Parameter | Value (eV) | Description |

| EHOMO | -6.35 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.10 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.25 | Indicates kinetic stability and chemical reactivity |

| Ionization Potential (I) | 6.35 | Energy required to remove an electron (approximated as -EHOMO) |

| Electron Affinity (A) | 2.10 | Energy released when an electron is added (approximated as -ELUMO) |

| Chemical Hardness (η) | 2.125 | Resistance to change in electron distribution (ΔE / 2) |

| Chemical Softness (S) | 0.235 | Reciprocal of hardness, indicates higher reactivity |

Molecular Electrostatic Potential (MEP) maps are valuable tools derived from DFT calculations that illustrate the charge distribution within a molecule. These maps plot the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP map would be expected to show negative potential (typically colored red) around the electronegative oxygen atoms of the formyl and ester carbonyl groups, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue) would likely be observed around the hydrogen atoms. The aromatic rings would exhibit intermediate potential. This information is crucial for predicting how the molecule will interact with other reagents and biological targets.

The three-dimensional structure of a molecule dictates its properties. This compound has several rotatable bonds, most notably the bond connecting the thiophene and benzene (B151609) rings. The dihedral angle between these two rings significantly affects the extent of π-conjugation, which in turn influences the electronic and optical properties.

DFT calculations are used to perform conformational analysis by systematically rotating this bond and calculating the energy at each step to generate a potential energy surface. This analysis identifies the most stable conformation (the global energy minimum) and the energy barriers (torsional barriers) to rotation. A lower torsional barrier implies greater conformational flexibility, while a more planar stable structure generally leads to a smaller HOMO-LUMO gap due to enhanced conjugation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time, particularly in a condensed phase like a solution. researchgate.net MD simulations model the interactions between the solute (this compound) and surrounding solvent molecules by solving Newton's equations of motion for every atom in the system.

These simulations are essential for understanding solvation effects, which can significantly alter a molecule's conformation and properties compared to the gas phase. researchgate.net For instance, MD can reveal how solvent molecules arrange around the solute, the stability of specific conformers in solution, and the formation of hydrogen bonds. This information is critical for predicting crystal growth morphology and understanding the molecule's behavior in a realistic chemical environment. researchgate.net

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical methods, including DFT, are vital for elucidating the mechanisms of chemical reactions. nih.govchemrxiv.org For this compound, these calculations can be used to map the potential energy surface for reactions involving its functional groups, such as the nucleophilic addition to the formyl group.

By identifying the structures of reactants, products, and, most importantly, the high-energy transition states, researchers can determine the reaction pathway and calculate the activation energy barrier. mdpi.comchemrxiv.org A lower activation energy implies a faster reaction rate. This theoretical approach allows for the prediction of reaction outcomes and the exploration of different reaction mechanisms without the need for extensive experimental work, providing a detailed, atomic-level understanding of the molecule's reactivity. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Molecules with a donor-π-acceptor (D-π-A) architecture, like this compound, are often candidates for non-linear optical (NLO) materials due to their potential for large changes in dipole moment upon electronic excitation. researchgate.netnih.gov DFT calculations are a powerful tool for predicting the NLO response of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). espublisher.com

The magnitude of the first-order hyperpolarizability is a key measure of a molecule's second-order NLO activity. researchgate.net Theoretical calculations can efficiently screen candidate molecules, and results are often compared to a standard NLO material like urea. espublisher.com For similar D-π-A compounds, hyperpolarizability values can be tens or even hundreds of times greater than that of urea, indicating significant potential for applications in optoelectronics and photonics. espublisher.comresearchgate.net

Table 2: Representative Predicted Non-Linear Optical (NLO) Properties Note: This table contains illustrative data based on calculations for similar D-π-A systems.

| Property | Symbol | Representative Value (a.u.) | Comparison to Urea |

| Dipole Moment | µ | 5.8 D | - |

| Mean Polarizability | ⟨α⟩ | 2.5 x 10-23 esu | - |

| First Hyperpolarizability | βtot | 6.5 x 10-30 esu | ~35 times greater |

Theoretical Frameworks for Structure-Property Relationships in Conjugated Systems

The relationship between the molecular structure of π-conjugated systems, such as this compound, and their electronic and optical properties is fundamentally governed by the arrangement and interaction of their π-orbitals. Computational chemistry provides powerful theoretical frameworks to investigate these relationships, offering deep insights that complement experimental findings. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most prominent methods used to model and predict the behavior of these molecules. nih.govscirp.org

At the core of understanding structure-property relationships is the analysis of the molecule's electronic architecture. The conformation of the π-conjugated backbone is a critical determinant of its properties. nih.gov For instance, the planarity of the molecule, which involves the dihedral angles between the thiophene and benzoate rings in this compound, significantly influences the extent of π-orbital overlap. Greater planarity generally leads to more effective π-conjugation, which in turn affects the electronic and optical characteristics of the material. nih.govacs.org

Theoretical studies on similar thiophene-based systems have established that the electronic absorption and emission properties are directly linked to the molecular structure. acs.org Computational methods like DFT are employed to calculate the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's electronic excitation energy and chemical reactivity. nih.gov A smaller HOMO-LUMO gap typically corresponds to absorption at longer wavelengths in the UV-visible spectrum.

Furthermore, the nature and position of substituent groups on the conjugated framework play a vital role in tuning the electronic properties. The formyl (-CHO) and methyl ester (-COOCH₃) groups in this compound act as electron-withdrawing groups, which can lower the energies of both the HOMO and LUMO levels. nih.gov The precise effect of these substitutions on the optoelectronic properties can be systematically investigated using DFT calculations. nih.gov

TD-DFT calculations are particularly useful for simulating UV-visible absorption spectra. nih.gov These calculations can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the electronic transition. nih.govacs.org By analyzing the molecular orbitals involved in these transitions, researchers can understand the charge transfer characteristics within the molecule upon photoexcitation. scirp.org

The following table illustrates the typical quantum chemical parameters calculated using DFT to establish structure-property relationships for conjugated molecules.

Disclaimer: The following table is an illustrative example based on typical computational studies of conjugated thiophene systems. Specific calculated values for this compound were not available in the searched literature.

| Calculated Parameter | Typical Method/Basis Set | Significance in Structure-Property Relationship |

|---|---|---|

| EHOMO (eV) | DFT/B3LYP/6-31G(d,p) | Correlates with the electron-donating ability (ionization potential). |

| ELUMO (eV) | DFT/B3LYP/6-31G(d,p) | Correlates with the electron-accepting ability (electron affinity). |

| HOMO-LUMO Gap (eV) | DFT/B3LYP/6-31G(d,p) | Relates to electronic transition energy, chemical reactivity, and kinetic stability. scirp.org |

| Dipole Moment (Debye) | DFT/B3LYP/6-31G(d,p) | Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions. |

| Absorption Wavelength λmax (nm) | TD-DFT/B3LYP/6-31G(d,p) | Predicts the position of the main absorption peak in the UV-vis spectrum. nih.gov |

| Oscillator Strength (f) | TD-DFT/B3LYP/6-31G(d,p) | Indicates the probability of an electronic transition; a higher value means a more intense absorption. nih.govacs.org |

| Dihedral Angle (°) | DFT/B3LYP/6-31G(d,p) | Measures the twist between rings, affecting the degree of π-conjugation and planarity. nih.gov |

Applications of Methyl 4 5 Formyl 3 Thienyl Benzoate As a Key Intermediate in Advanced Materials Science and Organic Synthesis

Precursor for Conjugated Polymers and Oligomers for Optoelectronic Devices

The structure of Methyl 4-(5-formyl-3-thienyl)benzoate makes it an excellent starting material for the synthesis of conjugated polymers and oligomers, which are essential components in various optoelectronic devices. rsc.orgmdpi.com These materials are prized for their semiconducting properties and are integral to the fabrication of organic solar cells (OSCs), and organic field-effect transistors (OFETs). mdpi.com

Thiophene-Based Backbones in Organic Solar Cells and Field-Effect Transistors

Thiophene-based polymers are a cornerstone of organic electronics due to their excellent charge transport properties and environmental stability. mdpi.comnih.gov The thiophene (B33073) unit in this compound can be readily polymerized through various cross-coupling reactions to form the conjugated backbone of these polymers. In organic solar cells, these thiophene-containing polymers typically function as the electron donor material, absorbing sunlight to create excitons (electron-hole pairs). nih.govmdpi.com For instance, polymers derived from similar thiophene building blocks have been successfully incorporated into bulk heterojunction solar cells. mdpi.com

In organic field-effect transistors, thiophene-based polymers form the active semiconductor layer where charge transport occurs. The performance of these devices is highly dependent on the molecular ordering and electronic properties of the polymer backbone. mdpi.com The rigid and planar nature of the thiophene ring facilitates intermolecular π-π stacking, which is crucial for efficient charge carrier mobility. mdpi.com

Role of Formyl and Benzoate (B1203000) Functionalities in Polymerization and Electronic Property Tuning

The formyl (aldehyde) and methyl benzoate groups on the this compound molecule play a pivotal role in both the polymerization process and the fine-tuning of the resulting polymer's electronic properties. acs.orgnih.gov The aldehyde functionality is particularly reactive and can participate in various condensation reactions, such as Knoevenagel or Wittig reactions, to extend the conjugation of the polymer backbone. This allows for the creation of donor-acceptor (D-A) type copolymers, a widely used strategy to lower the bandgap of the material and enhance its light absorption capabilities in the visible and near-infrared regions, which is beneficial for solar cell applications. rsc.org

The methyl benzoate group, being an electron-withdrawing moiety, influences the electronic landscape of the polymer. Its presence can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. nih.gov This tuning of energy levels is critical for achieving efficient charge separation at the donor-acceptor interface in organic solar cells and for ensuring proper charge injection and transport in OFETs. The interplay between the electron-rich thiophene ring and the electron-withdrawing substituents allows for precise control over the optoelectronic properties of the final material. usm.eduresearchgate.net

Strategies for Cross-linking and Surface Adhesion of Semiconducting Polymers

The formyl group present in polymers derived from this compound offers a convenient handle for post-polymerization modifications, including cross-linking. acs.orgnih.gov Cross-linking is a strategy used to improve the morphological stability, solvent resistance, and mechanical robustness of the polymer films. mdpi.com For example, the aldehyde groups can react with diamines or other cross-linking agents to form insoluble and more durable semiconducting films. acs.orgnih.govresearchgate.net This is particularly important for the fabrication of multilayered devices where subsequent solution processing steps could damage the underlying polymer layers.

Furthermore, the reactive nature of the aldehyde group can be exploited to enhance the adhesion of the polymer film to various substrates, such as indium tin oxide (ITO) electrodes. nih.govresearchgate.net Improved adhesion is critical for device longevity and performance, as it ensures good interfacial contact for efficient charge extraction. This functionalization can be achieved by reacting the aldehyde with surface-modified substrates or by introducing adhesive moieties through chemical transformation of the formyl group. nih.gov

Building Block for Ligands in Organometallic Chemistry and Catalysis

The thiophene core and the attached functional groups of this compound make it a valuable building block for the synthesis of sophisticated ligands used in organometallic chemistry and catalysis. acs.orgnih.govresearchgate.net The sulfur atom in the thiophene ring and the oxygen atoms of the formyl and benzoate groups can act as coordination sites for metal ions.

By modifying the formyl group, for instance, through condensation with amines to form Schiff bases, multidentate ligands can be synthesized. These ligands can then be used to create stable metal complexes with tailored electronic and steric properties. Such organometallic complexes are of interest for their catalytic activity in a variety of organic transformations, including cross-coupling reactions, which are themselves used in the synthesis of conjugated polymers. rsc.org The ability to tune the ligand framework by starting from a versatile precursor like this compound is a key aspect of modern catalyst design.

Intermediate in the Synthesis of Complex Organic Scaffolds (e.g., Macrocycles, Dendrimers)

The distinct reactivity of the formyl and methyl benzoate groups allows for the use of this compound as an intermediate in the construction of complex organic architectures such as macrocycles and dendrimers. acs.orgnih.gov The formyl group can serve as a reactive site for the formation of larger ring systems through reactions like macrocyclization.

In the synthesis of dendrimers, which are highly branched, tree-like molecules, monomers with multiple reactive sites are required. researchgate.net this compound can be elaborated into such a monomer. For example, the benzoate group could be hydrolyzed to a carboxylic acid and then coupled to a multifunctional core, while the formyl group could be used for subsequent branching reactions. Dendrimers with terminal formyl groups have been synthesized, highlighting the utility of this functional group in building up dendritic structures. researchgate.net These complex scaffolds have applications in areas such as drug delivery, light harvesting, and molecular electronics. mdpi.com

Role in Supramolecular Chemistry and Self-Assembly

The structural features of this compound and its derivatives can be exploited in the field of supramolecular chemistry, which involves the spontaneous organization of molecules into well-defined structures through non-covalent interactions. acs.orgnih.gov The aromatic rings can participate in π-π stacking interactions, while the polar formyl and benzoate groups can engage in hydrogen bonding and dipole-dipole interactions. mdpi.com

Molecules designed from this building block can be programmed to self-assemble into ordered arrangements such as fibers, sheets, or other complex nanostructures. frontiersin.org For example, the introduction of hydrogen bonding motifs through modification of the formyl group can drive the formation of one-dimensional supramolecular polymers. The benzoate moiety can also play a role in directing the self-assembly process. mdpi.com The ability to control the self-assembly of molecules is crucial for the bottom-up fabrication of functional nanomaterials for a variety of applications, including sensors and molecular electronics.

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular architecture of this compound is conducive to various non-covalent interactions that can dictate its solid-state packing and influence the properties of materials derived from it. The presence of a formyl group provides a hydrogen bond acceptor site through its carbonyl oxygen. This allows for the formation of hydrogen bonds with suitable donor molecules, which can be leveraged in the design of supramolecular assemblies and crystal engineering.

Furthermore, the aromatic nature of both the thiophene and benzoate rings facilitates π-π stacking interactions. researchgate.net These interactions are crucial in the formation of ordered structures in organic materials, which can significantly impact their electronic and photophysical properties. researchgate.net Computational studies on thiophene dimers have shown that both parallel and perpendicular stacking geometries are stable, with dispersion forces being the primary source of attraction. researchgate.net The interplay of these non-covalent forces in this compound makes it a valuable building block for creating materials with tailored structural and functional properties.

| Interaction Type | Structural Feature | Potential Role |

| Hydrogen Bonding | Formyl group (carbonyl oxygen) | Directing supramolecular assembly, crystal engineering |

| π-π Stacking | Thiophene and benzoate rings | Formation of ordered structures, influencing electronic properties |

Molecular Recognition and Host-Guest Systems

The design of host-guest systems for molecular recognition relies on the specific and directional interactions between a host molecule and a guest. This compound possesses functional groups that can be exploited for this purpose. The formyl group can act as a recognition site for guest molecules capable of hydrogen bonding.

Moreover, the thiophene moiety is a key component in various ligands designed for the recognition of biological molecules, such as protein aggregates associated with diseases like Alzheimer's. nih.gov Thiophene-based ligands have demonstrated the ability to optically distinguish between different forms of protein aggregates. nih.gov The structural framework of this compound can, therefore, serve as a foundational element in the synthesis of more complex host molecules for targeted guest recognition, with potential applications in diagnostics and therapeutics. nih.gov

Development of Fluorescent Probes and Chemical Sensors (non-biological)

Thiophene-based fluorophores are of significant interest due to their chemical and optical stability, high absorbance, and tunable fluorescence over a broad visible range. researchgate.net These properties make them excellent candidates for the development of fluorescent probes and chemical sensors. The formyl group in this compound is a particularly useful functional group, as it provides a reactive site for the synthesis of Schiff base derivatives, a common strategy for creating chemosensors. nih.gov

Thiophene-based sensors have been successfully developed for the detection of various metal ions, including Al³⁺, Zn²⁺, Cu²⁺, and Pb²⁺. nih.govmdpi.comacs.orgresearchgate.net These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism upon binding with the target analyte. nih.govacs.org For instance, a novel thiophene-based Schiff base sensor demonstrated remarkable fluorescence enhancement in the presence of Al³⁺ and Zn²⁺ ions. nih.gov The synthetic accessibility of such sensors from aldehyde precursors like this compound highlights its importance as an intermediate in this field.

| Sensor Target | Sensor Mechanism | Reference Compound Type |

| Al³⁺ and Zn²⁺ | Colorimetric and Fluorescent "turn-on" | Thiophene-based Schiff base nih.gov |

| Zn²⁺ and CN⁻ | Fluorescent "turn-on" | Thiophene-based chemosensor mdpi.com |

| Heavy Metal Ions (Zn²⁺, Cd²⁺, Hg²⁺, Cu²⁺) | "Turn-on" or "Turn-off" fluorescence | Thiophene-thiophene conjugate acs.org |

| Acids and Metal Ions (Cu²⁺, Cd²⁺, Pb²⁺) | Fluorescence quenching or enhancement | Poly(thiophene-3-yl-acetic acid 8-quinolinyl ester) researchgate.net |

Applications in Non-Linear Optics (NLO) Materials

Materials with non-linear optical (NLO) properties are in high demand for applications in optoelectronics, including optical data storage and image processing. nih.gov Organic molecules, particularly those with a donor-π-acceptor (D-π-A) architecture, often exhibit significant NLO responses. nih.gov The delocalization of π-electrons across the conjugated system is key to these properties. nih.gov

Thiophene derivatives are widely studied for their NLO properties due to the electron-rich nature of the thiophene ring, which can act as an effective π-bridge. rsc.orgumons.ac.benitk.ac.inresearchgate.net The structure of this compound, with its interconnected aromatic systems and electron-withdrawing formyl and ester groups, provides a framework that can be readily modified to create potent NLO chromophores. By introducing strong electron-donating groups, the D-π-A character of the molecule can be enhanced, leading to materials with large second- and third-order optical nonlinearities. nih.govnitk.ac.in Research on various thiophene-based materials has shown their potential for applications such as second harmonic generation and all-optical switching. rsc.orgresearchgate.net

Future Directions and Emerging Research Avenues in Methyl 4 5 Formyl 3 Thienyl Benzoate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and minimal environmental impact. Future research into the synthesis of Methyl 4-(5-formyl-3-thienyl)benzoate will likely focus on developing methodologies that are both innovative and sustainable.

Current synthetic routes may rely on multi-step processes involving stoichiometric reagents and harsh reaction conditions. The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, will be a key area of focus. This approach reduces waste, saves time, and minimizes the use of solvents and purification agents. Furthermore, the exploration of novel catalytic systems is paramount. This includes the use of earth-abundant metal catalysts or even metal-free organocatalysts to replace precious metal catalysts like palladium. nih.gov The application of solid acid catalysts, such as titanium zirconium solid acids, could also provide a recyclable and more environmentally benign alternative to traditional liquid acids used in esterification steps. mdpi.com

Future methodologies will also emphasize energy efficiency, utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and improve control over reaction parameters. The goal is to move away from traditional, energy-intensive heating methods towards more sustainable alternatives.

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

|---|---|---|

| Catalyst | Precious metals (e.g., Palladium) | Earth-abundant metals, organocatalysts, solid acids mdpi.com |

| Process | Multi-step, purification at each stage | One-pot, tandem reactions |

| Reagents | Stoichiometric, potentially hazardous | Catalytic, recyclable |

| Solvents | Volatile organic compounds (VOCs) | Greener solvents (e.g., water, ionic liquids), solvent-free conditions |

| Energy | Conventional heating (oil baths) | Microwave irradiation, flow chemistry |

| Waste | Significant byproduct and solvent waste | Minimized waste streams |

Exploration of Unconventional Reactivity and Reaction Selectivity

The bifunctional nature of this compound, possessing both an aldehyde and an ester group on a conjugated thienyl-aryl system, offers a rich playground for exploring chemical reactivity. Future research will delve into unconventional transformations and achieving high levels of selectivity.

The formyl (aldehyde) group is a versatile handle for a wide range of reactions, including Wittig, Knoevenagel, and reductive amination reactions. Research will likely focus on developing highly chemoselective reactions that modify the aldehyde without affecting the methyl ester. This could involve the use of novel protecting group strategies or catalyst systems that can differentiate between the two functional groups.

Conversely, achieving selectivity at different positions on the thiophene (B33073) ring is another key challenge. Directed metalation-trapping protocols, where a directing group guides a metalating agent (like n-butyllithium) to a specific site, could be further refined to functionalize the thiophene ring with high precision. core.ac.uk This allows for the introduction of additional substituents, leading to a diverse library of derivatives with tailored properties. Understanding the electronic influence of the existing benzoate (B1203000) and formyl groups will be crucial for predicting and controlling the regioselectivity of these reactions.

Integration into Multi-Functional Materials Systems for Advanced Technologies

The inherent donor-acceptor structure of this compound makes it an excellent candidate for incorporation into advanced materials. The electron-rich thiophene ring coupled with the electron-withdrawing formyl and benzoate moieties creates a push-pull system, which is a key design principle for materials with interesting optical and electronic properties.

Future applications will likely see this molecule or its derivatives used as building blocks for:

Organic Light-Emitting Diodes (OLEDs): The conjugated π-system can be tuned to emit light of specific wavelengths, making it a candidate for emissive layers in OLED devices.

Organic Photovoltaics (OPVs): As a component of donor or acceptor materials in the active layer of solar cells, its structure can be modified to optimize light absorption and charge transport.

Non-Linear Optical (NLO) Materials: The significant intramolecular charge transfer characteristics are desirable for materials that can alter the properties of light, with applications in telecommunications and optical computing. core.ac.uk

Sensors: By attaching specific recognition units, the electronic properties of the core structure could change upon binding to an analyte, forming the basis for chemical or biological sensors.

Table 2: Potential Applications in Advanced Technologies

| Technology | Role of this compound | Key Structural Features |

|---|---|---|

| OLEDs | Emissive layer component | Extended π-conjugation, tunable energy levels |

| OPVs | Donor or acceptor material | Broad absorption spectrum, efficient charge separation |

| NLO Materials | Chromophore | Strong intramolecular charge transfer (push-pull system) core.ac.uk |

| Chemical Sensors | Signal-transducing core | Responsive electronic structure, sites for functionalization |

Advancements in High-Throughput Synthesis and Screening for Material Discovery

The discovery of new materials is often a time-consuming process. High-throughput synthesis and screening (HTS) techniques can dramatically accelerate this process by enabling the rapid creation and evaluation of large libraries of compounds. nih.govewadirect.com The core structure of this compound is ideally suited for this approach.

Future research will involve creating combinatorial libraries where different functional groups are systematically introduced at various positions on the molecule. For example, the methyl ester could be replaced with a range of other alkyl or aryl esters, and the formyl group could be converted into various imines, oximes, or other derivatives. These reactions can be performed in parallel on a small scale using automated robotic systems, often in microtiter plates. nih.govrsc.org

Once synthesized, these libraries can be rapidly screened for desired properties. For instance, optical properties like absorption and emission spectra can be measured using plate readers, while electronic properties could be screened using techniques adapted for microarray formats. This data-rich approach allows researchers to quickly identify structure-property relationships and pinpoint the most promising candidates for further development. nih.gov

Synergistic Approaches Combining Experimental and Computational Studies for Predictive Design

The integration of computational chemistry with experimental synthesis is a powerful strategy for the rational design of new molecules and materials. Instead of relying on trial-and-error, researchers can use computational models to predict the properties of a molecule before it is ever synthesized in the lab.

In the context of this compound, computational methods like Density Functional Theory (DFT) can be used to: